1-(Naphthalen-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-naphthalen-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3 |
InChI Key |
UPQSZFKXKRKCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
1-(Naphthalen-2-yl)propan-2-amine serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation: Producing ketones or carboxylic acids.
- Reduction: Converting the compound into corresponding alcohols or hydrocarbons.
- Substitution: Participating in nucleophilic substitution reactions to form various derivatives.
Biology
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies suggest its potential to inhibit the growth of specific pathogens, although further research is needed to elucidate its mechanisms of action.
Medicine
The compound is under investigation for its potential use in drug development aimed at treating neurological disorders such as depression and anxiety. Its ability to promote the release of neurotransmitters positions it favorably for therapeutic applications.
Anticancer Potential
Emerging evidence points to the anticancer properties of this compound. Initial studies have shown cytotoxic effects on cancer cell lines, suggesting that it may interfere with cancer cell proliferation. However, more extensive research is necessary to fully understand its efficacy and specific pathways involved in its anticancer activity.
Neurotransmitter Release
Studies have demonstrated that this compound significantly promotes the release of serotonin, norepinephrine, and dopamine in neuronal cultures. This action enhances mood and cognitive performance, making it a candidate for therapeutic applications in treating mood disorders .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may inhibit the growth of specific pathogens . However, comprehensive studies are required to confirm these effects and understand the underlying mechanisms.
Anticancer Research
Initial investigations into the anticancer potential of 1-(Naphthalen-2-yl)propan-2-amines have revealed cytotoxic effects on cancer cell lines. These findings suggest that the compound may interfere with cancer cell proliferation; however, further research is essential to clarify its mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Structural analogs replace the naphthalene moiety with other aromatic systems, altering physicochemical and biological properties:
Positional Isomerism
The position of the amine group and aromatic substitution significantly impacts activity:
- 2-(Naphthalen-2-yl)propan-2-amine hydrochloride : The amine is at the propan-2-yl position, increasing steric hindrance and altering basicity (pKa ~10.15 predicted) compared to the primary amine in the target compound .
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride : Fluorination enhances metabolic stability and receptor affinity, making it commercially relevant in pharmaceuticals .
Stereochemical Variations
- (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride : Enantiomeric forms exhibit distinct receptor-binding profiles. For example, (R)-isomers of similar amines often show higher CNS activity than (S)-isomers .
- N-(1-Phenylethyl)propan-2-amine: Chiral centers in the phenylethyl group influence selectivity for dopamine vs. norepinephrine transporters .
Physicochemical and Pharmacological Data
Physicochemical Properties
Pharmacological Insights
- Monoamine Release: Indole-based analogs (e.g., PAL-544) show dopamine/norepinephrine selectivity in rodent models . The naphthalene derivative’s larger aromatic system may modulate this selectivity.
- Psychoactivity : 6-APB and AMT are classified as new psychoactive substances (NPS) , suggesting structural features shared with this compound could confer similar risks .
Preparation Methods
General Procedure
A widely used method to synthesize 1-(Naphthalen-2-yl)propan-2-amine involves the reductive amination of 2-naphthaldehyde with appropriate amine sources under Brønsted acid catalysis. The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) with added water to facilitate imine formation and reduction steps.
- Reagents: 2-naphthaldehyde, amine source (e.g., isopropylamine or dimethylamine), acid catalyst (e.g., trifluoromethanesulfonic acid, trifluoroacetic acid, or para-toluenesulfonic acid), water, DMF.
- Conditions: Heating at 150 °C in a sealed reaction vessel (e.g., microwave reactor) for 15–48 hours depending on catalyst and loading.
- Workup: After completion (monitored by TLC or ^1H NMR), the mixture is cooled, extracted with ether, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Catalyst Screening and Yields
A comparative study of acid catalysts revealed the following yields for the reductive amination of 2-naphthaldehyde with dimethylamine (Table 1):
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | None | - | 48 | Trace |
| 2 | Tropilium tetrafluoroborate (Trop.BF4) | 10 | 48 | 41 |
| 3 | Tetrafluoroboric acid (HBF4) | 10 | 15 | 53 |
| 4 | p-Toluenesulfonic acid (pTsOH) | 10 | 15 | 59 |
| 5 | Acetic acid (CH3CO2H) | 10 | 15 | 62 |
| 6 | Formic acid (HCO2H) | 10 | 15 | 22 |
| 7 | Trifluoroacetic acid (CF3CO2H) | 10 | 15 | 69 |
| 8 | Trifluoromethanesulfonic acid (CF3SO3H) | 10 | 15 | 82 |
Table 1: Acid catalyst screening for reductive amination of 2-naphthaldehyde with dimethylamine (adapted from).
The strongest Brønsted acid catalyst, trifluoromethanesulfonic acid, delivered the highest yield (82%) within 15 hours, indicating the importance of acid strength in promoting imine formation and subsequent reduction.
Mechanistic Insights
The reaction mechanism involves initial acid-catalyzed condensation of 2-naphthaldehyde with the amine to form an imine intermediate. The presence of water facilitates hydrolysis and proton transfer steps. The imine is then reduced in situ, likely by transfer hydrogenation from the amine or solvent system under acidic conditions, yielding the desired amine product.
Alkylation Methods
Starting from Naphthalene Derivatives
Another synthetic route involves alkylation of naphthalene derivatives bearing amino substituents. For example, 2-naphthylamine or its derivatives can be alkylated with appropriate alkyl halides or reagents to introduce the propan-2-amine side chain.
- Typical reagents: 2-naphthylamine, propargyl bromide or similar alkylating agents, methylamine or other amines.
- Conditions: Use of bases such as potassium carbonate (K2CO3) in polar aprotic solvents like DMF, often at elevated temperatures.
- Outcome: Formation of N-substituted this compound derivatives, which can be further purified and converted to hydrochloride salts if desired.
This method allows modular construction of the amine side chain and can be optimized by adjusting stoichiometry, solvent polarity, and temperature to maximize yield and selectivity.
Catalytic and Enantioselective Methods
Brønsted Acid-Promoted Enantioselective Hydrogenation
Recent advances in asymmetric synthesis of chiral amines include Brønsted acid-promoted tautomerization followed by enantioselective hydrogenation of imine intermediates. Although specific examples for this compound are limited, analogous methodologies using chiral ligands (e.g., MeO-Biphep) and Pd/C catalysts have achieved high enantioselectivities (up to 95–96% ee) in related substrates.
Advantages
- High enantioselectivity for chiral amine products.
- Mild reaction conditions compared to classical reductive amination.
- Potential for scale-up and industrial application.
Notes on Purification and Characterization
- The crude amine products are commonly purified by silica gel column chromatography using dichloromethane/methanol mixtures (ratios from 20:1 to 10:1).
- Confirmation of product identity and purity is performed by ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic purity assessment (HPLC).
- Formation of hydrochloride salts improves stability and solubility for storage and further applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Reductive amination | 2-naphthaldehyde, amine, Brønsted acid catalyst, DMF, 150 °C | 41–82 | Catalyst-dependent yield; acid strength critical |
| Alkylation of naphthylamine | 2-naphthylamine, alkyl halide, base (K2CO3), DMF | Moderate to high | Allows modular side chain introduction |
| Enantioselective hydrogenation | Imines, chiral ligands, Pd/C catalyst | Up to 96% ee | Suitable for chiral amine synthesis |
Q & A
Q. Tables for Key Comparisons
Q. Table 1: Spectral Data for this compound Derivatives
| Derivative | <sup>1</sup>H NMR (δ, ppm) | MS (m/z) | Reference |
|---|---|---|---|
| rac-N-Benzyl derivative | 1.07 (d), 2.70–2.91 (m), 7.34–7.77 | 276 (M+H) | |
| Hydrochloride salt | 3.75 (dd), 7.10–7.24 (m) | 340 (M+H) |
Q. Table 2: Toxicological Endpoints for Naphthalene Derivatives
| Endpoint | Species | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Hepatotoxicity | Rat | 500 | Elevated ALT/AST | |
| Carcinogenicity | Human cells | N/A | DNA adduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
